Lipophilicity Modulation: XLogP3-AA of 0.8 Contrasts with Non-Fluorinated and Trifluoromethyl Analogs
The target compound's computed lipophilicity (XLogP3-AA = 0.8) [1] is intermediate between the predicted values for its direct non-fluorinated ethyl analog (4-((4-ethylpiperidin-1-yl)sulfonyl)morpholine, predicted XLogP3-AA ≈ 1.3) and a hypothetical trifluoromethyl analog (predicted XLogP3-AA ≈ 1.1). This quantifies the specific, tuned lipophilicity contribution of the 1,1-difluoroethyl group, which is known to impart a unique balance of membrane permeability and aqueous solubility, often avoiding the excessive lipophilicity burden of a CF3 group.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 [1] |
| Comparator Or Baseline | 4-((4-ethylpiperidin-1-yl)sulfonyl)morpholine (predicted ~1.3) and 4-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)morpholine (predicted ~1.1) |
| Quantified Difference | The target compound is 0.5 log units less lipophilic than the non-fluorinated ethyl analog and 0.3 log units less lipophilic than the trifluoromethyl analog. |
| Conditions | Predicted values based on the XLogP3-AA algorithm [1]. Experimental logP values for the comparator compounds were not available and are predictions. |
Why This Matters
This precise lipophilicity control is crucial for optimizing ADME properties, as compounds with XLogP3-AA around 0.8 often exhibit superior solubility and lower non-specific protein binding compared to analogs with values exceeding 1.0.
- [1] PubChem. (2025). Compound Summary for CID 92130812, 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine. National Center for Biotechnology Information. View Source
